1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique structure combining a pyridine ring, a tetrahydroquinoline moiety, and a tert-butylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the reaction of 3-methylpyridine with tert-butylthiol in the presence of a catalyst to introduce the tert-butylthio group. This is followed by a cyclization reaction to form the tetrahydroquinoline ring. The reaction conditions often involve the use of solvents such as toluene and catalysts like palladium or scandium triflate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can undergo redox reactions, influencing the compound’s activity. The pyridine and tetrahydroquinoline moieties can interact with biological macromolecules, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and tetrahydroquinoline derivatives, such as:
- 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-piperidine
- 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-quinoline
- 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-tetrahydroisoquinoline .
Uniqueness
The uniqueness of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylthio group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H24N2S |
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Molecular Weight |
312.5 g/mol |
IUPAC Name |
1-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H24N2S/c1-14-12-16(22-19(2,3)4)13-20-18(14)21-11-7-9-15-8-5-6-10-17(15)21/h5-6,8,10,12-13H,7,9,11H2,1-4H3 |
InChI Key |
RDYZAFNHSQCMES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)SC(C)(C)C |
Origin of Product |
United States |
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